N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Description
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzoxazinone core and difluorophenyl group, contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-21(18-12(19)5-4-6-13(18)20)16(23)9-10-22-14-7-2-3-8-15(14)25-11-17(22)24/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCJNTXZXIBLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1F)F)C(=O)CCN2C(=O)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves multiple steps:
Formation of the Benzoxazinone Core: This step often starts with the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Difluorophenyl Group: The difluorophenyl moiety can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Amide Bond Formation: The final step involves coupling the benzoxazinone intermediate with a difluorophenyl amine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazinone ring, potentially leading to the formation of alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzoxazinone core and difluorophenyl group.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the benzoxazinone core can interact with active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)butanamide: Similar structure with an additional carbon in the side chain.
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)ethanamide: Similar structure with one less carbon in the side chain.
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamine: Similar structure with an amine group instead of an amide.
Uniqueness
N-(2,6-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is unique due to its specific combination of a difluorophenyl group and a benzoxazinone core, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
